tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate
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Overview
Description
tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate: is an organic compound with the molecular formula C₁₃H₁₄Br₂O₄ and a molecular weight of 394.06 g/mol . This compound is characterized by the presence of two bromine atoms, a formyl group, and a tert-butyl ester group attached to a phenoxyacetic acid backbone. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 4-formylphenol to introduce bromine atoms at the 2 and 6 positions. This is followed by the reaction with tert-butyl bromoacetate in the presence of a base to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The formyl group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products with different substituents replacing the bromine atoms.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules .
Biology:
- Potential use in the development of biologically active compounds.
- Studied for its interactions with biological molecules .
Medicine:
- Investigated for potential pharmaceutical applications.
- May serve as a precursor for drug development .
Industry:
- Used in the production of specialty chemicals.
- Employed in the synthesis of materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate involves its interaction with various molecular targets. The bromine atoms and formyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new products. The pathways involved depend on the specific reactions it undergoes .
Comparison with Similar Compounds
- 2,6-Dibromo-4-(tert-butyl)phenol
- 4-Bromo-2,6-di-tert-butylphenol
- 2-Bromo-4,6-di-tert-butylphenol
Uniqueness: tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate is unique due to the presence of both bromine atoms and a formyl group on the phenoxyacetic acid backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H14Br2O4 |
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Molecular Weight |
394.06 g/mol |
IUPAC Name |
tert-butyl 2-(2,6-dibromo-4-formylphenoxy)acetate |
InChI |
InChI=1S/C13H14Br2O4/c1-13(2,3)19-11(17)7-18-12-9(14)4-8(6-16)5-10(12)15/h4-6H,7H2,1-3H3 |
InChI Key |
CBRQTIAGSHYIGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1Br)C=O)Br |
Origin of Product |
United States |
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